4-(1-methyl-1H-indol-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]butanamide
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Overview
Description
4-(1-methyl-1H-indol-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that features an indole ring, a pyridine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indol-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic synthesis. One common route starts with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the coupling of these intermediates.
Indole Derivative Preparation: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling Reaction: The final step involves coupling the indole and thiazole intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-indol-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The pyridine ring can be reduced to piperidine using hydrogenation with a palladium catalyst.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-(1-methyl-1H-indol-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]butanamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-indol-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]butanamide: Lacks the methyl group on the indole ring.
4-(1-methyl-1H-indol-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]pentanamide: Has an additional carbon in the butanamide chain.
4-(1-methyl-1H-indol-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]butanoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
The uniqueness of 4-(1-methyl-1H-indol-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]butanamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H20N4OS |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-(1-methylindol-3-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C21H20N4OS/c1-25-13-16(17-6-2-3-7-19(17)25)5-4-8-20(26)24-21-23-18(14-27-21)15-9-11-22-12-10-15/h2-3,6-7,9-14H,4-5,8H2,1H3,(H,23,24,26) |
InChI Key |
LVKOHDZGLAJIQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
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